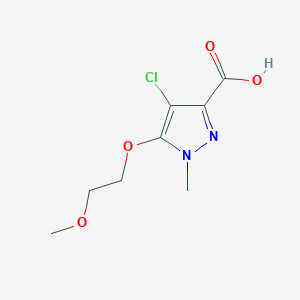![molecular formula C12H7BrClN3 B11779758 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11779758.png)
7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a chlorophenyl group at the 2nd position of the triazolopyridine ring. It has a molecular formula of C12H7BrClN3 and a molecular weight of 308.56 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal and pharmaceutical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-mediated synthesis offers a scalable and efficient approach. This method demonstrates good functional group tolerance and can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the double bonds within the triazolopyridine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as lithium derivatives and mild halogenating agents like 1,2-dibromo-1,1,2,2-tetrachloroethane can be used for substitution reactions.
Reduction Reactions: Common reducing agents can be employed to reduce the double bonds within the triazolopyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 7th position, while reduction reactions can result in the formation of reduced triazolopyridine derivatives .
Applications De Recherche Scientifique
7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, particularly as inhibitors for various enzymes and receptors such as RORγt, PHD-1, JAK1, and JAK2.
Biological Research: It is utilized in studies related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound has applications in material sciences, where it is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for enzymes such as PHD-1, JAK1, and JAK2. These interactions result in the modulation of various biological processes, including immune responses and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine: This compound is similar in structure but has a chlorine atom instead of a chlorophenyl group at the 2nd position.
Trimethylsilyl Derivatives of Triazolopyridines: These derivatives have different functional groups but share the triazolopyridine core structure.
Uniqueness
7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and chlorophenyl groups, which confer specific chemical and biological properties. Its ability to act as an inhibitor for multiple enzymes and receptors makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H7BrClN3 |
|---|---|
Poids moléculaire |
308.56 g/mol |
Nom IUPAC |
7-bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H7BrClN3/c13-9-4-5-17-11(7-9)15-12(16-17)8-2-1-3-10(14)6-8/h1-7H |
Clé InChI |
YYGVBOBPENRUTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=NN3C=CC(=CC3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


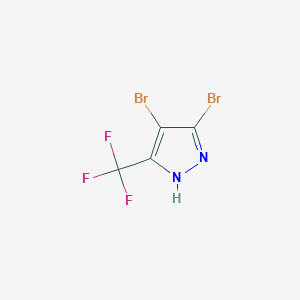
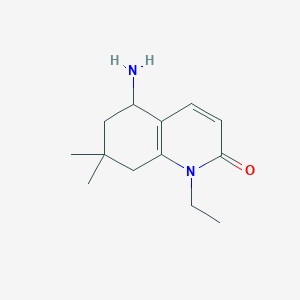



![3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B11779707.png)
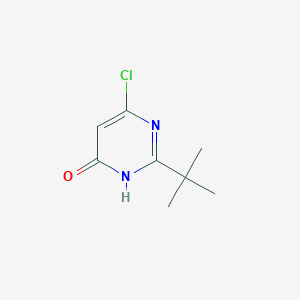

![6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11779734.png)
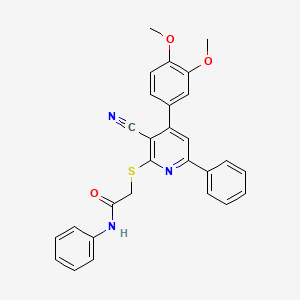

![6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779746.png)
